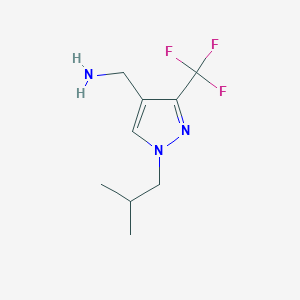

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Description

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound characterized by an isobutyl group at the 1-position, a trifluoromethyl (CF₃) group at the 3-position, and a methanamine (-CH₂NH₂) substituent at the 4-position of the pyrazole ring.

Properties

Molecular Formula |

C9H14F3N3 |

|---|---|

Molecular Weight |

221.22 g/mol |

IUPAC Name |

[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine |

InChI |

InChI=1S/C9H14F3N3/c1-6(2)4-15-5-7(3-13)8(14-15)9(10,11)12/h5-6H,3-4,13H2,1-2H3 |

InChI Key |

QVBOMRWDEBLCKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions can yield the pyrazole ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a strong base.

Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Reduced amines and alcohols.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can be compared to related pyrazole derivatives and methanamine-containing compounds. Key differences lie in substituent patterns, physicochemical properties, and implied biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Physicochemical Properties :

- The isobutyl group in the target compound increases lipophilicity compared to smaller alkyl groups (e.g., methyl in ) or hydrogen (). This may enhance membrane permeability but reduce aqueous solubility .

- Trifluoromethyl at position 3 is a common feature across compounds, contributing to electron-withdrawing effects and resistance to oxidative metabolism .

Functional Group Variations: Compounds with oxadiazole cores () exhibit higher melting points (e.g., 113–114°C) due to rigid heterocyclic structures, whereas methanamine derivatives (e.g., ) are typically amorphous solids with lower melting points .

Biological Relevance: The (1H-pyrazol-4-yl)methanamine moiety is identified as a promising pharmacophore for PI3Kγ inhibition (). The target compound’s isobutyl group may confer selectivity over analogs with bulkier substituents (e.g., phenoxy in ) . In contrast, oxadiazole derivatives () are more likely used as intermediates in agrochemical synthesis due to their stability and ease of functionalization .

Synthetic Considerations :

- Yields for methanamine derivatives vary widely. For example, N-methyl analogs () are produced in 90% purity, while oxadiazole derivatives () achieve yields up to 83.3% . The target compound’s synthesis may require optimized deprotection steps to preserve the amine group.

Biological Activity

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features an isobutyl group and a trifluoromethyl group, which are known to enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is C8H12F3N2. Its structure includes a five-membered pyrazole ring with two nitrogen atoms adjacent to each other, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets such as enzymes and receptors. Studies suggest that similar pyrazole derivatives exhibit anti-inflammatory, analgesic, and antimicrobial activities due to their modulation of signaling pathways involved in these processes .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds structurally related to (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

| Compound | IC50 (μg/mL) | Target |

|---|---|---|

| Pyrazole Derivative A | 71.11 | COX-2 |

| Pyrazole Derivative B | 60.56 | COX-2 |

| (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine | TBD | TBD |

In studies, compounds with similar structures have demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating their potential as effective anti-inflammatory agents .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. For example, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The apoptosis-inducing properties of these compounds were confirmed through enhanced caspase activity at certain concentrations.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 10.0 |

| Compound B | HepG2 | TBD |

These findings suggest that (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine could be explored further for its anticancer properties .

Antimicrobial Activity

Preliminary studies have also indicated potential antimicrobial effects for pyrazole derivatives. The presence of the trifluoromethyl group may enhance the compound's ability to disrupt microbial membranes or inhibit key metabolic pathways in pathogens.

Case Studies

Several case studies have been conducted on structurally similar compounds:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were evaluated for their COX inhibitory activities. Compounds exhibited varying degrees of inhibition with some showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

- Anticancer Screening : In vitro studies revealed that specific pyrazole derivatives could induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and increased apoptotic signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves constructing the pyrazole core via cyclization reactions, followed by functionalization. For example, the trifluoromethyl group can be introduced via nucleophilic substitution or using trifluoromethylation reagents like TMSCF₃. The isobutyl group may be added through alkylation of the pyrazole nitrogen. Click chemistry (e.g., azide-alkyne cycloaddition) is also viable for introducing substituents . Purification via column chromatography or recrystallization, coupled with HPLC analysis (≥95% purity), ensures compound integrity. Characterization by ¹H/¹³C NMR and HRMS is critical for confirming structure and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structural conformation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions and detect rotational isomers. For instance, splitting patterns in the pyrazole region (δ 6.5–8.5 ppm) indicate substitution patterns .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The trifluoromethyl group’s electron density and torsional angles can be analyzed to confirm stereochemistry .

- HRMS : Accurate mass measurement (±0.001 Da) validates molecular formula .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Conduct in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold. For example:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., PI3Kγ inhibition assays) with ATP-competitive substrates. IC₅₀ values can be calculated from dose-response curves .

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess viability reduction .

Advanced Research Questions

Q. What strategies resolve conflicting bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors. For instance, if PI3Kγ inhibition is inconsistent, validate with recombinant enzyme isoforms .

- Solubility/Permeability : Address discrepancies by measuring logP (HPLC) and using PAMPA assays to evaluate membrane permeability. Poor solubility in aqueous buffers may require formulation with DMSO or cyclodextrins .

- Metabolic Stability : Use liver microsomes to assess degradation rates, which may explain variable in vivo vs. in vitro results .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

- Methodological Answer :

- Substituent Modulation : Replace the isobutyl group with bulkier tert-butyl or polar groups (e.g., hydroxyethyl) to enhance binding pocket interactions. The trifluoromethyl group’s position can be adjusted to minimize off-target effects .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3Kγ’s catalytic site. Focus on hydrogen bonding with Val882 or hydrophobic contacts with Trp812 .

- Analog Synthesis : Prepare derivatives with modified pyrazole substituents (e.g., oxadiazole or triazole hybrids) and compare IC₅₀ values .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer :

- Disorder in Trifluoromethyl Groups : The CF₃ group’s free rotation can cause electron density smearing. Mitigate by collecting data at low temperatures (100 K) and using restraints in SHELXL refinement .

- Polymorphism : Screen multiple crystallization conditions (e.g., vapor diffusion with PEG vs. ethanol) to isolate stable polymorphs. Pair with PXRD to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.